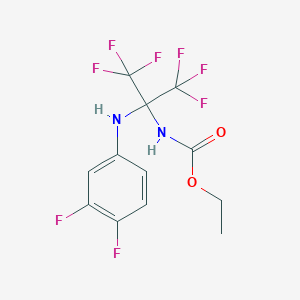![molecular formula C24H22ClF3N2O4S B396313 4-chloro-N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide CAS No. 578000-85-8](/img/structure/B396313.png)
4-chloro-N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide is a complex organic compound with a unique structure that includes a benzenesulfonamide group, a trifluoromethyl group, and a dihydroindole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide typically involves multiple steps:
Formation of the Dihydroindole Core: The dihydroindole core can be synthesized through a cyclization reaction involving a suitable precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst.
Sulfonamide Formation: The benzenesulfonamide group is typically introduced through a reaction between the dihydroindole derivative and a sulfonyl chloride in the presence of a base like triethylamine.
Chlorination: The final chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroindole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups in the dihydroindole moiety, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives of the dihydroindole moiety.
Reduction: Reduced derivatives with hydroxyl or alkyl groups replacing the carbonyl groups.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: The compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Biochemistry: It can be used in studies involving protein-ligand interactions, particularly in the context of sulfonamide-binding proteins.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with amino acid residues in proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The dihydroindole moiety may also contribute to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-N,N-dimethylbenzamide
- 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
Uniqueness
4-chloro-N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide is unique due to its combination of a trifluoromethyl group, a dihydroindole core, and a benzenesulfonamide moiety. This combination of functional groups is not commonly found in other compounds, giving it distinct chemical and biological properties.
Propiedades
Número CAS |
578000-85-8 |
|---|---|
Fórmula molecular |
C24H22ClF3N2O4S |
Peso molecular |
527g/mol |
Nombre IUPAC |
4-chloro-N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C24H22ClF3N2O4S/c1-14-4-8-16(9-5-14)30-18-12-22(2,3)13-19(31)20(18)23(21(30)32,24(26,27)28)29-35(33,34)17-10-6-15(25)7-11-17/h4-11,29H,12-13H2,1-3H3 |
Clave InChI |
NDIGSYAXUKCQTE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)CC(C3)(C)C)C(C2=O)(C(F)(F)F)NS(=O)(=O)C4=CC=C(C=C4)Cl |
SMILES canónico |
CC1=CC=C(C=C1)N2C3=C(C(=O)CC(C3)(C)C)C(C2=O)(C(F)(F)F)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl {3-nitrophenyl}[3-(trifluoromethyl)anilino]methylphosphonate](/img/structure/B396231.png)

![N-[diphenylphosphoryl(phenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B396233.png)
![Ethyl 2-[(2,4-dichlorobenzoyl)amino]-2-(2,4-difluoroanilino)-3,3,3-trifluoropropanoate](/img/structure/B396234.png)
![Diethyl 2,2,2-trifluoro-1-{2-[(4-methylphenyl)sulfonyl]hydrazino}-1-(trifluoromethyl)ethylamidophosphate](/img/structure/B396236.png)
![ethyl N-[1,1,1,3,3,3-hexafluoro-2-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]propan-2-yl]carbamate](/img/structure/B396238.png)
![Ethyl 2-(4-chloroanilino)-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B396239.png)
![Diethyl 2-({4-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]anilino}methylene)malonate](/img/structure/B396244.png)
![N-(4,6-Dimethyl-2-pyrimidinyl)-4-[2,2,2-trifluoro-1-isovaleramido-1-(trifluoromethyl)ethylamino]benzenesulfonamide](/img/structure/B396245.png)
![3-methyl-N-[2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethyl]butanamide](/img/structure/B396248.png)
![Ethyl 2-(2-chloroanilino)-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B396249.png)
![Ethyl 2-acetamido-2-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]anilino]-3,3,3-trifluoropropanoate](/img/structure/B396251.png)
![ETHYL 2-({4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE](/img/structure/B396252.png)
![ETHYL 2-({4-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}AMINO)-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE](/img/structure/B396253.png)
